molecular formula C7H4ClNO4 B042048 2-Chloro-5-nitrobenzoic acid CAS No. 2516-96-3

2-Chloro-5-nitrobenzoic acid

Cat. No. B042048
CAS RN: 2516-96-3
M. Wt: 201.56 g/mol
InChI Key: QUEKGYQTRJVEQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Although not directly focused on 2-Chloro-5-nitrobenzoic acid, related compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid have been used as multireactive building blocks for the synthesis of diverse heterocyclic scaffolds, including benzimidazoles, benzotriazoles, and quinoxalinones (Křupková et al., 2013). These methods typically involve polymer-supported synthesis techniques, indicating the potential for 2-Chloro-5-nitrobenzoic acid to be used in similar synthetic approaches.

Molecular Structure Analysis

2-Chloro-5-nitrobenzoic acid's structure facilitates the formation of molecular salts and cocrystals through hydrogen and halogen bonding, as seen in its interactions with pyrazine to form 2:1 complexes. These interactions are critical for understanding its reactivity and the design of new materials (Ishida et al., 2001).

Chemical Reactions and Properties

The reactivity of 2-Chloro-5-nitrobenzoic acid includes its ability to form coordination polymers and complexes with metals, demonstrating its versatility in material science and coordination chemistry. For example, complexes with Eu(III) and Tb(III) have shown enhanced luminescent properties, making them interesting for optical applications (Viswanathan & Bettencourt-Dias, 2006).

Physical Properties Analysis

The crystal structure and solid-state behavior of 2-Chloro-5-nitrobenzoic acid and its derivatives have been extensively studied, revealing details about its polymorphism, molecular packing, and intermolecular interactions. Such analyses are essential for the design of new pharmaceuticals and materials with tailored properties.

Chemical Properties Analysis

2-Chloro-5-nitrobenzoic acid's chemical properties, such as its ability to undergo various chemical reactions, including the formation of cocrystals with nicotinamide, highlight its potential as a functional material in the pharmaceutical industry. The formation of cocrystals can enhance the physical properties of active pharmaceutical ingredients, such as solubility and thermal stability, which are crucial for drug formulation (Bairagi et al., 2019).

Scientific Research Applications

  • Temperature Dependence Studies : It is used to study the temperature dependence of chlorine nuclear quadrupole resonance in both 2-chloro-5-nitrobenzoic acid and 4-chloro-3-nitrobenzoic acid (Sastry & Ramakrishna, 1976).

  • Biological Materials Analysis : This compound is useful for determining sulfhydryl groups in biological materials, including blood, highlighting its importance in biochemical research (Ellman, 1959).

  • Rare Earth Element Separation : It can be used for the separation of rare earth elements through extraction or ion-exchange chromatography methods (Ferenc, Bocian, & Kunka, 1999).

  • Pharmaceutical Applications : It is used in pharmaceuticals and is known for its high thermal stability up to 150°C (Croitor et al., 2020).

  • Heterocyclic Oriented Synthesis (HOS) : 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, is used as a starting material in HOS for various condensed nitrogenous cycles, important in drug discovery (Křupková et al., 2013).

  • Hydrogen Bond Formation : 2-chloro-5-nitrobenzoic acid forms hydrogen bonds with pyrazine to create 2:1 complexes with inversion centers, contributing to a three-dimensional hydrogen-bond network and a ribbon structure (Ishida, Rahman, & Kashino, 2001).

  • Potential Therapeutic Applications : It is explored as a potentially novel therapy for immunodeficiency diseases as an anti-viral and anti-cancer agent (Lemmerer, Esterhuysen, & Bernstein, 2010).

  • Antiviral Agent : 2-Chloro-4-nitrobenzoic acid, a related compound, has been identified as an antiviral agent useful for treating HIV infection and boosting immune response in immune deficiency diseases (Oruganti et al., 2017).

  • Treating Tuberculosis and Immunodeficiency : 2-Chloro-5-nitrobenzoic acid shows promise as a new agent for treating immunodeficiency diseases and tuberculosis (Crisan et al., 2017).

Safety And Hazards

2-Chloro-5-nitrobenzoic acid is harmful if swallowed and very toxic in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2-chloro-5-nitrobenzoic acid
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InChI

InChI=1S/C7H4ClNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
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InChI Key

QUEKGYQTRJVEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
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DSSTOX Substance ID

DTXSID9062485
Record name Benzoic acid, 2-chloro-5-nitro-
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Molecular Weight

201.56 g/mol
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Physical Description

Pale yellow odorless powder; [Alfa Aesar MSDS]
Record name 2-Chloro-5-nitrobenzoic acid
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Vapor Pressure

0.0000189 [mmHg]
Record name 2-Chloro-5-nitrobenzoic acid
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Product Name

2-Chloro-5-nitrobenzoic acid

CAS RN

2516-96-3
Record name 2-Chloro-5-nitrobenzoic acid
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Record name 2-CHLORO-5-NITROBENZOIC ACID
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Synthesis routes and methods

Procedure details

2-Chlorobenzoic acid (2 g, 12.7 mmol) was added with stirring at 25° C. to a nitrating mixture (20 mL) prepared from 1:1 HNO3 (70%) and H2SO4 (98%). It was stirred for 1 h. and poured into ice water. The title compound obtained was filtered and dried.
Quantity
2 g
Type
reactant
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reactant
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[Compound]
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ice water
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Quantity
20 mL
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solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
592
Citations
H Ishida, B Rahman, S Kashino - Acta Crystallographica Section C …, 2001 - scripts.iucr.org
… dihedral angles of the nitro and carboxyl groups with the benzene ring are 0.3 and 30.1, respectively, for 2-chloro-4-nitrobenzoic acid, and 0.5 and 20.0 for 2-chloro-5-nitrobenzoic acid. …
Number of citations: 27 scripts.iucr.org
K Gotoh, H Ishida - Acta Crystallographica Section C: Crystal …, 2009 - scripts.iucr.org
… In this communication, we report the four isomeric compounds 2-chloro-5-nitrobenzoic acid–quinoline (1/1), (I) [link] , 3-chloro-2-nitrobenzoic acid–quinoline (1/1), (II) [link] , 4-chloro-2-…
Number of citations: 19 scripts.iucr.org
DM Stovall, C Givens, S Keown… - … and Chemistry of …, 2005 - Taylor & Francis
Full article: Solubility of crystalline nonelectrolyte solutes in organic solvents: mathematical correlation of 4-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid solubilities with …
Number of citations: 82 www.tandfonline.com
Y Baqi, CE Müller - The Journal of Organic Chemistry, 2007 - ACS Publications
… To an 80 mL microwave reaction vessel equipped with a magnetic stirring bar were added 2-chloro-5-nitrobenzoic acid (2.520 g, 12.5 mmol) and 3,5-dimethylaniline (8.8 mL, 75 mmol) …
Number of citations: 29 pubs.acs.org
Z Zhang, M Chen, M Tong, W Sun, P Dong… - Heterocyclic …, 2022 - degruyter.com
… oxygen atoms of 2-chloro-5-nitrobenzoic acid bridge the two … two oxygen atoms in 2-chloro-5-nitrobenzoic acid and 1,10-… nitrogen atoms from the 2-chloro-5-nitrobenzoic acid, methanol, …
Number of citations: 2 www.degruyter.com
K Gotoh, H Ishida - Acta Crystallographica Section E …, 2020 - scripts.iucr.org
(IUCr) Crystal structures of four isomeric hydrogen-bonded co-crystals of 6-methylquinoline with 2-chloro-4-nitrobenzoic acid, 2-chloro-5-nitrobenzoic acid, 3-chloro-2-nitrobenzoic acid …
Number of citations: 5 scripts.iucr.org
Z Khodami, A Nezamzadeh-Ejhieh - Journal of Molecular Catalysis A …, 2015 - Elsevier
… to the micronized one), supporting and hybridizing of ZnO–SnO 2 semiconductors significantly increased the degradation extent of 4-methyl benzoicacid/2-chloro-5-nitrobenzoic acid as …
Number of citations: 119 www.sciencedirect.com
KM Bairagi, P Pal, S Bhandary… - Acta Crystallographica …, 2019 - scripts.iucr.org
… In the title 1:1 cocrystal, C 7 H 4 ClNO 4 ·C 6 H 6 N 2 O, nicotinamide (NIC) and 2-chloro-5-nitrobenzoic acid (CNBA) cocrystallize with one molecule each of NIC and CNBA in the …
Number of citations: 5 scripts.iucr.org
G Ferguson, GA Sim - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… 2-Chloro-5-nitrobenzoic acid crystallizes in the monoclinic … benzene derivatives 2-chloro-5nitrobenzoic acid appeared to … crystal structure of 2-chloro-5nitrobenzoic acid and refined the …
Number of citations: 3 pubs.rsc.org
A Lemmerer, C Esterhuysen, J Bernstein - Journal of pharmaceutical …, 2010 - Elsevier
The active pharmaceutical ingredient 2-chloro-4-nitrobenzoic acid (2c4n) is a potentially novel therapy for immunodeficiency diseases as an anti-viral and anti-cancer agent, and exists …
Number of citations: 54 www.sciencedirect.com

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